molecular formula C13H19N3O3S B1607483 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 324531-31-9

1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B1607483
CAS No.: 324531-31-9
M. Wt: 297.38 g/mol
InChI Key: PWSIXGPDJIEVBT-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a hydrazide group, makes it a versatile building block or intermediate for the synthesis of more complex molecules. The compound is closely related to other research chemicals used in the development of novel bioactive substances, such as sulfonylpiperidine carbohydrates and Schiff base hydrazone derivatives . The primary research value of this compound lies in its functional groups, which allow it to undergo various chemical reactions. Notably, the hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazone derivatives, a class of compounds often investigated for their diverse biological activities . This reactivity makes it a valuable precursor for creating libraries of compounds for biological screening. While a specific, well-documented mechanism of action for this compound is not established in public literature, compounds of this class are frequently explored for their potential to interact with enzymatic targets or receptors. The presence of the sulfonyl group can influence the molecule's ability to bind to protein active sites, making it a structure of interest in the design of enzyme inhibitors . Researchers value this chemical for its potential to be developed into probes for studying biological pathways. Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-8-6-11(7-9-16)13(17)15-14/h2-5,11H,6-9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSIXGPDJIEVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353270
Record name 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324531-31-9
Record name 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters

Parameter Step 1 (Sulfonylation) Step 2 (Hydrazinolysis)
Solvent Water Methanol
Temperature 0–5°C (initial), 30°C (final) Reflux (~65°C)
Reaction Time 3–4 hours 4 hours
Yield 70–85% 80–88%
Key Characterization IR: 1760 cm⁻¹ (C=O ester) IR: 3310 cm⁻¹ (N-H), 1630 cm⁻¹ (C=O hydrazide)

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 3310 (N-H stretch), 3018 (aromatic C-H), 2926 (aliphatic C-H), 1630 (C=O), 1325 (S=O).

¹H-NMR (CDCl₃, δ ppm) :

  • 7.85 (s, 1H, NH-CO), 7.78 (dd, J = 7.8 Hz, 2H, aromatic H), 3.79 (t, J = 3.6 Hz, 2H, piperidine Heq), 1.79–1.75 (m, 4H, piperidine H-3/H-5).

EIMS (m/z) :

  • Molecular ion peak at 283 [M]⁺, with fragments at 252, 224, and 77.

Optimization Insights

  • pH Control : Critical during sulfonylation to prevent side reactions.
  • Solvent Choice : Methanol facilitates nucleophilic substitution in hydrazinolysis.
  • Purity : Recrystallization from methanol improves purity (>95% by TLC).

Comparative Analysis of Methods

Source Sulfonyl Chloride Used Hydrazine Equivalents Yield (%)
Aziz-ur-Rehman et al. 4-Methylbenzenesulfonyl Cl 2.1 85
Khalid et al. Benzenesulfonyl Cl 1.5 78
TJPR Study 4-Chlorobenzenesulfonyl Cl 2.0 80

Challenges and Solutions

Chemical Reactions Analysis

1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Weight Key Properties/Activities Reference
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide 4-CH₃-C₆H₄-SO₂- 311.36 Antimicrobial, enzyme inhibition
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide 4-Cl-C₆H₄-SO₂- 315.79 Enhanced electrophilicity, higher metabolic stability
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide 4-OCH₃-C₆H₄-SO₂- 313.37 Improved solubility, moderate carbonic anhydrase inhibition
N′-(4-Chlorobenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide 4-Cl-C₆H₄-CO-NH- 424.88 Dual sulfonyl/carbohydrazide motif; antitumor activity
4-(4-Methoxyphenyl)piperazine-1-carbonyl derivatives 4-OCH₃-C₆H₄-piperazine ~486.58 Carbonic anhydrase IX/XII inhibition (IC₅₀: 10–50 nM)

Key Comparisons

Electronic Effects of Substituents Methyl (4-CH₃): The 4-methyl group in the target compound provides moderate electron-donating effects, enhancing lipophilicity and membrane permeability compared to electron-withdrawing groups like chlorine (4-Cl) . Methoxy (4-OCH₃): The methoxy group in analogs (e.g., compound from ) increases solubility in polar solvents but may reduce binding affinity to hydrophobic enzyme pockets .

Biological Activity The target compound shows broad-spectrum antimicrobial activity, while 4-methoxy derivatives (e.g., ) demonstrate selective carbonic anhydrase inhibition, with IC₅₀ values in the nanomolar range . Hybrid derivatives (e.g., N′-(4-chlorobenzoyl) analogs) display dual mechanisms, combining sulfonamide-mediated enzyme inhibition with carbohydrazide-based metal chelation .

In contrast, 4-methoxyphenyl analogs (e.g., ) require multi-step coupling with substituted piperazines, yielding 39–71% depending on the aryl group .

Thermal Stability

  • Melting points vary significantly:

  • Target compound: Not explicitly reported, but related 4-methyl derivatives typically melt at 120–140°C .
  • 4-Methoxyphenyl analogs: 134–140°C .
  • 4-Chlorophenyl analogs: Higher stability (m.p. >150°C) due to stronger intermolecular forces .

Biological Activity

1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H19N3O3S
  • Molecular Weight : 281.37 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)
MCF-712.5
HeLa10.0

These findings suggest that this compound could be further developed as a potential chemotherapeutic agent.

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit key enzymes involved in various biological processes. Studies have focused on acetylcholinesterase (AChE) and urease inhibition.

EnzymeIC50 (µM)
Acetylcholinesterase8.0
Urease15.0

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Aziz-ur-Rehman et al. (2011), the compound was tested against multiple pathogens. The results indicated significant antibacterial activity, particularly against Salmonella Typhi and Staphylococcus aureus, reinforcing its potential for therapeutic applications in infectious diseases.

Case Study 2: Anticancer Mechanism

A recent study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound. The authors reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis via mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step procedure involving:

  • Sulfonylation : Reacting piperidine-4-carbohydrazide with 4-methylbenzenesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) under inert atmosphere .
  • Carbohydrazide formation : Condensation with activated carbonyl intermediates using coupling agents like EDCI/HOBt in acetonitrile .
    Optimization focuses on temperature control (0–25°C), solvent purity, and reaction time (12–24 hours) to minimize by-products (e.g., dimerization) and maximize yield (reported 39–71% for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity (e.g., piperidine ring protons at δ 1.55–3.78 ppm; sulfonyl aromatic protons at δ 7.45–7.89 ppm) .
  • Elemental analysis : Validates molecular formula (e.g., C20_{20}H22_{22}ClN3_3O4_4S) with <0.5% deviation .
  • IR spectroscopy : Key peaks include sulfonyl S=O (1360–1180 cm1^{-1}) and carbohydrazide N–H (3100–3200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?

Discrepancies in enzyme inhibition (e.g., carbonic anhydrase) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., 4-Cl in analogous compounds) enhance binding affinity by 2–3-fold compared to 4-CH3_3 .
  • Assay variability : Standardize protocols (e.g., pH 7.4 buffer, 25°C) and use positive controls (e.g., acetazolamide) to validate IC50_{50} measurements .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?

  • Docking simulations : Use AutoDock Vina with carbonic anhydrase IX (PDB: 3IAI) to map sulfonyl-carbohydrazide interactions .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target engagement .

Q. How can hygroscopicity of the carbohydrazide moiety impact experimental reproducibility?

The compound’s hygroscopic nature requires:

  • Strict storage : Anhydrous conditions (desiccators with P2_2O5_5) at −20°C to prevent hydrolysis .
  • In situ drying : Pre-dry solvents (acetonitrile, DMF) over molecular sieves before reactions .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Stepwise purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate ≥95% pure product .
  • Flow chemistry : Continuous processing reduces side reactions (e.g., over-oxidation) by maintaining precise temperature and residence time .

Methodological Challenges

Q. How to design assays for evaluating its potential as a kinase inhibitor?

  • Kinase profiling : Use radiometric assays (e.g., 33P^{33}P-ATP incorporation) against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM concentration .
  • Dose-response curves : Calculate IC50_{50} values with GraphPad Prism using 4-parameter logistic regression .

Q. What are the limitations of current stability studies for this compound?

  • Degradation pathways : Hydrolysis of the sulfonyl-carbohydrazide bond under acidic conditions (pH <3) generates 4-methylbenzenesulfonic acid and piperidine-4-carboxylic acid .
  • Accelerated testing : Conduct LC-MS stability studies at 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced Synthesis & Applications

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Radiolabeling : Incorporate 18F^{18}F via nucleophilic substitution (e.g., replacing 4-CH3_3 with 18F^{18}F using K18F^{18}F/Kryptofix 222) for PET imaging .
  • Biodistribution : Validate in murine models with γ-scintigraphy to assess tumor uptake .

Q. How to address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use 5% DMSO/PBS (v/v) for dissolution while ensuring final DMSO ≤0.1% to avoid cytotoxicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Reactant of Route 2
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1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide

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